5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane
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Overview
Description
5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[222]octane is a bicyclic compound characterized by the presence of two oxygen atoms in a dioxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the dioxabicyclo structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodocyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the peroxide bond can yield cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Cyclohexane-1,2,3,4-tetraols are common products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane involves its ability to undergo various chemical transformations. The peroxide bond is particularly reactive, making the compound a useful intermediate in many chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxabicyclo[2.2.2]octane: Shares a similar dioxabicyclo structure but lacks the methylidene groups.
2-Oxabicyclo[2.2.2]octane: Another bicyclic compound with a single oxygen atom in the ring.
Uniqueness
5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[22This structural feature distinguishes it from other similar compounds and enhances its utility in various chemical processes .
Properties
CAS No. |
136846-71-4 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5,6,7,8-tetramethylidene-2,3-dioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H10O2/c1-5-6(2)10-8(4)7(3)9(5)11-12-10/h9-10H,1-4H2 |
InChI Key |
RFSBPRLVSJSYLN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C(=C)C(=C)C(C1=C)OO2 |
Origin of Product |
United States |
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